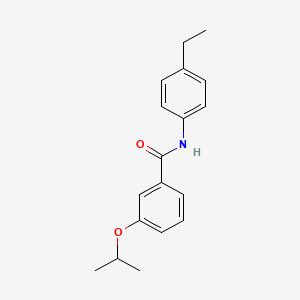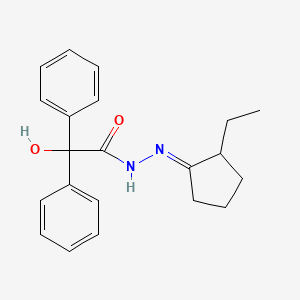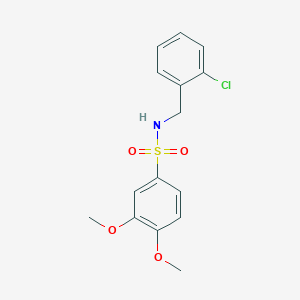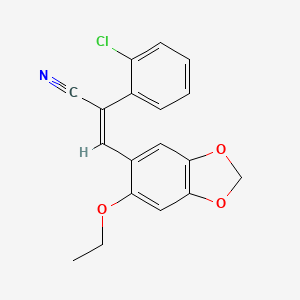![molecular formula C21H26N2O B5720797 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been researched for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of BTK and downstream signaling pathways in cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have anti-inflammatory effects, as it inhibits the activation of BTK in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is that it has been shown to be effective in inhibiting the growth of several types of cancer cells. It has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications in other diseases. One limitation of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One direction is to further investigate its safety and efficacy in human clinical trials. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and inflammatory disorders. Additionally, further research could be done to identify other targets of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide and to develop more potent and selective inhibitors of BTK.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves a multi-step process that includes the preparation of several intermediates. The final step of the synthesis involves the coupling of 4-tert-butyl-N-(2-hydroxy-4-methoxyphenyl)benzamide with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent and a base. The resulting product is then purified to obtain 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide.
Applications De Recherche Scientifique
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been researched for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell survival and proliferation. 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-12-10-16(11-13-17)20(24)22-18-8-4-5-9-19(18)23-14-6-7-15-23/h4-5,8-13H,6-7,14-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMGVWMPQNLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)



![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
